Gamma-Butyrobetaine-d9 is a deuterated form of gamma-butyrobetaine, a naturally occurring zwitterionic compound that serves as a precursor to L-carnitine, which is crucial for fatty acid metabolism. The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium isotopes, enhancing its utility in various scientific applications, particularly in mass spectrometry and metabolic studies. Gamma-butyrobetaine is synthesized in the body and has been identified as an important intermediate in the biosynthesis of L-carnitine, which plays a significant role in energy production by facilitating the transport of fatty acids into mitochondria for oxidation.
Source: Gamma-butyrobetaine-d9 is derived from gamma-butyrobetaine through specific synthetic methods that incorporate deuterium atoms at designated positions within the molecule. This compound can be found in various organisms, including mammals and plants, and is produced via microbial metabolism from dietary L-carnitine.
Classification: Gamma-butyrobetaine-d9 belongs to the class of organic compounds known as betaines, characterized by their zwitterionic nature. It is also classified under amino acid derivatives due to its structural similarity to amino acids and its role in metabolic pathways.
Gamma-butyrobetaine-d9 can be synthesized through several methods:
The molecular structure of gamma-butyrobetaine-d9 features a central nitrogen atom bonded to three methyl groups and a carboxypropyl group. The nitrogen carries a positive charge, while the carboxylate group imparts a negative charge, resulting in its zwitterionic nature:
The presence of nine deuterium atoms typically occurs at the methyl groups but can vary based on synthesis methods .
Gamma-butyrobetaine-d9 participates in various biochemical reactions:
The mechanism of action for gamma-butyrobetaine-d9 primarily revolves around its conversion to L-carnitine:
Gamma-butyrobetaine-d9 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly those involving mass spectrometry where isotopic labeling enhances detection sensitivity .
Gamma-butyrobetaine-d9 has several scientific uses:
γ-Butyrobetaine-d9 (γBB-d9), a deuterium-labeled isotopologue of the endogenous trimethylammonium compound γ-butyrobetaine (γBB), serves as a critical tracer for investigating the final enzymatic step of L-carnitine biosynthesis. The conversion of γBB to L-carnitine is catalyzed exclusively by γ-butyrobetaine dioxygenase (BBOX), a 2-oxoglutarate (2OG)-dependent dioxygenase. This enzyme requires Fe²⁺, oxygen, and ascorbate as cofactors and localizes predominantly to human kidneys (high activity), liver (moderate), and brain (minimal) [4] [9]. BBOX exhibits strict substrate regioselectivity for the pro-4R hydrogen of γBB, positioning deuterium at the C4 position (γBB-d9) as a mechanistic probe for stereochemical aspects of hydroxylation [9].
Table 1: BBOX Enzyme Characteristics
| Property | Detail |
|---|---|
| Reaction Catalyzed | γBB + 2OG + O₂ → L-carnitine + succinate + CO₂ |
| Cofactors | Fe²⁺, ascorbate, O₂ |
| Tissue Distribution | Kidney > Liver >> Brain (Human); Liver > Kidney (Rat) |
| Deuterium Isotope Effect | Reduced Vmax due to kinetic isotope effect (KIE) at C4 position |
| Key Inhibitors | Mildronate (competitive), TMAVA (indirect via carnitine depletion) |
Kinetic analyses reveal that γBB-d9 undergoes hydroxylation at a reduced velocity compared to non-deuterated γBB due to a primary kinetic isotope effect (KIE ≈ 4–6) [9]. This KIE arises from the rate-limiting C–H bond cleavage step during hydroxylation, making γBB-d9 a valuable tool for dissecting BBOX's catalytic mechanism. Structural studies (PDB IDs: 3N6W, 3O2G) confirm that γBB-d9 binds identically to γBB in BBOX's active site, inducing identical conformational changes [9]. Notably, the gut microbial metabolite TMAVA (N,N,N-trimethyl-5-aminovaleric acid) indirectly inhibits BBOX activity by depleting cellular carnitine pools, thereby impairing γBB-d9 conversion [10].
γBB-d9 enables precise discrimination between endogenous biosynthesis and gut microbiota-derived γBB through controlled isotopic administration studies. Endogenous γBB originates from hepatic/renal metabolism of trimethyllysine (TML), while microbial γBB production occurs via proximal gut microbial metabolism of dietary L-carnitine [1]. When orally administered L-carnitine-d9 in conventional mice, plasma γBB-d9 concentrations peak at ~1000-fold higher levels than trimethylamine (TMA-d9) or trimethylamine-N-oxide (TMAO-d9), confirming γBB as the dominant gut microbial metabolite [1]. Germ-free mice show undetectable γBB-d9 after L-carnitine-d9 gavage, proving the obligate role of gut microbiota [1].
Table 2: Metabolic Fate of γBB-d9 in Major Organs
| Tissue | Primary Metabolic Pathway | Key Transporters | Isotope Tracing Findings |
|---|---|---|---|
| Liver | BBOX-mediated conversion to L-carnitine-d9 | OCTN2 (Na⁺-dependent), GAT2 | Hepatic γBB-d9 uptake Km = 9 μM; inhibited by GABA (70%) |
| Kidney | BBOX-mediated carnitine synthesis | OCTN2 | Renal BBOX activity highest in humans; secretes carnitine-d9 |
| Brain | Limited BBOX activity; acylcarnitine import | OCTN2, organic cation transporters | Age/APOE-dependent acylcarnitine-d9 accumulation |
Renal handling of γBB-d9 exhibits species-specific differences: Human kidneys efficiently convert γBB-d9 to carnitine-d9 via BBOX, whereas rat kidneys lack significant BBOX activity and instead excrete γBB-d9 [4]. Hepatic uptake involves dual transporters: OCTN2 (Na⁺-dependent; high affinity) and GAT2 (GABA transporter; minor role), with a Km ≈ 9 μM in rat hepatocytes [6]. APOE genotype critically influences cerebral γBB-d9 metabolism: Aging APOE4-TR mice show reduced brain acylcarnitine-d9 levels compared to APOE2/3-TR, indicating impaired blood-brain barrier transport or mitochondrial import [8].
γBB-d9's metabolic impact extends beyond carnitine biosynthesis to direct modulation of fatty acid oxidation (FAO). As a precursor of carnitine-d9, it supports the formation of acylcarnitine-d9 esters essential for mitochondrial β-oxidation. Carnitine palmitoyltransferase I (CPT1) converts long-chain acyl-CoAs to acylcarnitines for transport across the inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT) [7]. Depletion of carnitine pools – as induced by the γBB analog TMAVA – reduces CPT1 efficiency, leading to:
γBB-d9 tracing in BBOX-deficient models confirms that γBB accumulation (mimicked by γBB-d9 dosing) alone does not impair FAO. Instead, TMAVA-induced carnitine deficiency – reversible by exogenous carnitine supplementation – inhibits FAO and promotes hypertrophy [10]. Thus, γBB-d9 serves as a reporter for carnitine-dependent FAO flux. In high-fat-diet (HFD) models, γBB-d9-derived acylcarnitines increase in liver and heart mitochondria, reflecting enhanced FAO activity. However, APOE4-TR mice exhibit diminished cerebral acylcarnitine-d9 accumulation with age, suggesting a genotype-specific risk for bioenergetic deficit [8].
CAS No.: 34730-78-4
CAS No.: 85535-85-9
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8